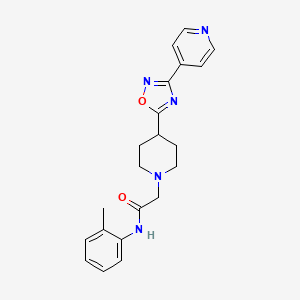

2-(4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-(o-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

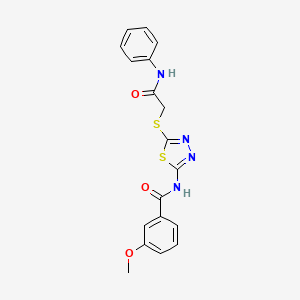

2-(4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-(o-tolyl)acetamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperidine derivative that has been synthesized through a multistep process.

Scientific Research Applications

Alzheimer's Disease Research

2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, a similar class of compounds, have been studied for their potential in treating Alzheimer's disease. These compounds are potent inhibitors of acetylcholinesterase and amyloid β aggregation, crucial factors in Alzheimer’s pathology. The most effective molecule in this class exhibited significant anti-AChE activity and was also capable of inhibiting self-induced β-amyloid aggregation, a key feature of Alzheimer's disease (Umar et al., 2019).

Cardiovascular Disease Research

Compounds with a similar structure have been identified as aqueous-soluble potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), a key enzyme involved in cholesterol metabolism. Enhanced solubility and improved oral absorption of these compounds suggest potential therapeutic applications in treating cardiovascular diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Antibacterial Applications

N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus have been synthesized and screened for their antibacterial potentials. One compound in particular showed significant inhibitory activity against various bacterial strains, including Salmonella typhi and Escherichia coli, indicating potential application in combating bacterial infections (Iqbal et al., 2017).

Antimicrobial Research

Similarly structured compounds have demonstrated strong antimicrobial activity. A structure–activity study of these compounds revealed a correlation between their chemical structure and antimicrobial efficacy, suggesting their potential use in developing new antimicrobial agents (Krolenko et al., 2016).

Cancer Research

Some derivatives have shown promising results in inhibiting tumor growth. Their structures and activities suggest potential applications in cancer therapy, particularly in targeting specific tumor types (Albratty et al., 2017).

Neurological Research

Derivatives have been designed and tested for their ability to modulate dopamine receptors. These studies suggest potential applications in treating neurological disorders involving dopamine dysregulation (Baures et al., 1994).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a crucial role in signal transduction pathways and control many aspects of cellular growth and behavior.

Mode of Action

It is known that similar compounds bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to changes in the conformation of the target protein, potentially altering its function.

Result of Action

Inhibition of tyrosine kinases can lead to a decrease in cell proliferation and an increase in programmed cell death, or apoptosis .

properties

IUPAC Name |

N-(2-methylphenyl)-2-[4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2/c1-15-4-2-3-5-18(15)23-19(27)14-26-12-8-17(9-13-26)21-24-20(25-28-21)16-6-10-22-11-7-16/h2-7,10-11,17H,8-9,12-14H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTQJXCZQHQYNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-(o-tolyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chlorophenyl)methyl]-2-quinazolin-4-ylsulfanylacetamide](/img/structure/B2953695.png)

![N-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-thiophen-2-ylacetamide](/img/structure/B2953697.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-(4-formylphenoxy)acetamide](/img/structure/B2953701.png)

![4,5-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B2953703.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2953709.png)

![4-(prop-2-en-1-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2953712.png)

![2-(Difluoromethyl)-1-methylpyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2953714.png)

![6-[(4-Chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2953715.png)

![2-cyclopentyl-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2953718.png)